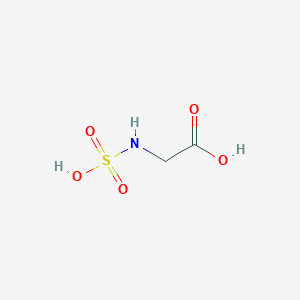
Glycine, N-sulfo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-sulfo- is a sulfonated derivative of glycine, an amino acid. This compound is characterized by the presence of a sulfonate group attached to the nitrogen atom of glycine. Sulfonation enhances the water solubility and reactivity of the molecule, making it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-sulfo- typically involves the sulfonation of glycine. One common method is the reaction of glycine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium to ensure the solubility of the reactants and products.
Industrial Production Methods: In industrial settings, the production of Glycine, N-sulfo- may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process often includes steps for purification, such as crystallization or chromatography, to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Glycine, N-sulfo- can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the sulfonate group.
Substitution: The sulfonate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce glycine or other derivatives.
Applications De Recherche Scientifique
Glycine, N-sulfo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies of protein structure and function, as it can modify amino acids and peptides.
Medicine: Glycine, N-sulfo- is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals due to its enhanced solubility and reactivity.
Mécanisme D'action
The mechanism of action of Glycine, N-sulfo- involves its interaction with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, altering their structure and function. This interaction can affect various biochemical pathways, including those involved in inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
N-hydroxysuccinimide (NHS): Used in similar applications for protein modification.
Sulfo-NHS: A sulfonated version of NHS, similar to Glycine, N-sulfo- in terms of enhanced solubility.
Carbodiimides (e.g., EDC, DCC): Used for crosslinking carboxyl groups to amines, similar to the applications of Glycine, N-sulfo-.
Uniqueness: Glycine, N-sulfo- is unique due to its specific structure, which combines the properties of glycine with the enhanced solubility and reactivity of the sulfonate group. This makes it particularly useful in applications requiring high water solubility and strong ionic interactions.
Propriétés
Numéro CAS |
51250-18-1 |
|---|---|
Formule moléculaire |
C2H5NO5S |
Poids moléculaire |
155.13 g/mol |
Nom IUPAC |
2-(sulfoamino)acetic acid |
InChI |
InChI=1S/C2H5NO5S/c4-2(5)1-3-9(6,7)8/h3H,1H2,(H,4,5)(H,6,7,8) |
Clé InChI |
NPFBMZZDXXPIBA-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)NS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



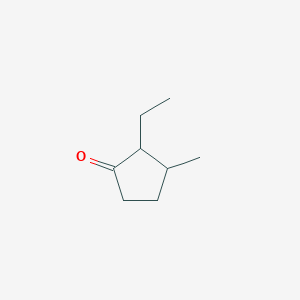

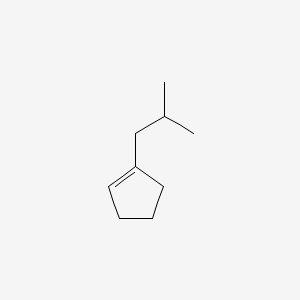
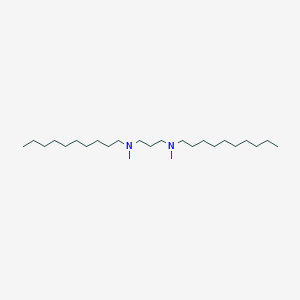
![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)
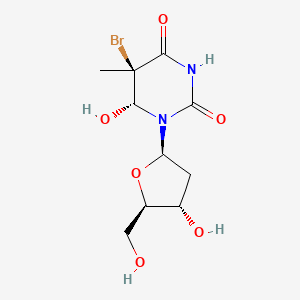
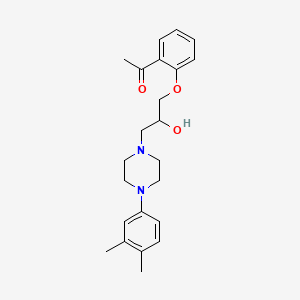
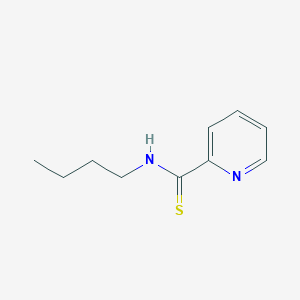
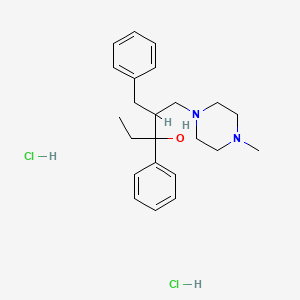
![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)



